tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate
Overview
Description
Tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications in Organic Synthesis
The compound tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate has been utilized in organic synthesis. For instance, a related compound, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, demonstrated efficacy as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, transforming them into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).
Chemosensor Development
A rhodamine-based compound structurally similar to this compound has been developed as a dual chemosensor for Zn2+ and Al3+ ions. This compound exhibited distinct excitation and emission wavelengths for each ion, showcasing its potential in the field of chemical sensing (Roy et al., 2019).
Advanced Synthesis of Indole Derivatives
Research has also focused on the synthesis of indole derivatives, where similar indole compounds were used in palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation processes. These methods facilitated the generation of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives, highlighting the compound's role in the innovative synthesis of complex organic molecules (Zhou et al., 2017).
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-6-methoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-6-5-11(19-4)7-13(12)16/h5-8,17H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVNEMXMHZMBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654322 | |
Record name | tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-08-9 | |
Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(hydroxymethyl)-6-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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